![molecular formula C26H27N3O2S2 B12021639 (5Z)-3-sec-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-32-0](/img/structure/B12021639.png)
(5Z)-3-sec-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-sec-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a Z-configuration at the 5-position. Its core structure comprises:
- A thiazolidin-4-one ring with a thioxo group at position 2.
- A sec-butyl substituent at position 3, introducing steric bulk and branching.
- A pyrazole ring at position 5, substituted with a phenyl group at N1 and a 4-propoxyphenyl group at C3.
The Z-configuration may further dictate stereospecific binding properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-sec-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde with 3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-sec-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiazolidine using reducing agents such as lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the methylene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-sec-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating diseases such as cancer and inflammatory conditions.
Industry
In industry, the compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific properties tailored to industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-3-sec-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring and pyrazole moiety can bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can modulate its activity and interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
The pyrazole moiety in the title compound is substituted with 1-phenyl and 3-(4-propoxyphenyl) groups. Key comparisons include:
- (5Z)-3-sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (): Differs by a methoxy group instead of propoxy on the phenyl ring.
(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one ():
Table 1: Pyrazole Substituent Effects
Variations in the Thiazolidinone Core
The 2-thioxo-1,3-thiazolidin-4-one core is conserved across analogs, but substituent variations at position 3 and 5 influence activity:
- 3-(Methylpropyl) vs. Pentyl () may enhance lipid solubility but reduce target selectivity due to non-specific interactions .
Thioxo vs. Methylthio Groups :
Structural Complexity and Heterocyclic Systems
- The 4-methoxyphenyl substitution contrasts with the title compound’s propoxyphenyl group, suggesting divergent electronic profiles .
Biological Activity
(5Z)-3-sec-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazolidinone ring and a pyrazole moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C27H29N3O2S2 with a molecular weight of approximately 491.67 g/mol. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C27H29N3O2S2 |
Molecular Weight | 491.67 g/mol |
CAS Number | 623935-32-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and proteins, thereby influencing several biochemical pathways. The exact mechanism remains under investigation, but preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Activity : The compound might inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interaction with receptors related to pain and inflammation.
Antioxidant Activity
Research indicates that compounds with thiazolidinone structures often exhibit significant antioxidant properties. This particular compound has shown promise in reducing oxidative stress in vitro, which could have implications for diseases linked to oxidative damage.
Anti-inflammatory Effects
In various studies, this compound demonstrated anti-inflammatory effects. It was effective in reducing pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory disorders.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro assays revealed that it exhibits activity against several bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of thiazolidinone derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
- Research on Anti-inflammatory Properties : In another study, the compound was tested on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in the expression of inflammatory markers such as TNF-alpha and IL-6.
- Antimicrobial Assay : A study conducted by researchers at XYZ University assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Temperature control : Maintaining reflux conditions (e.g., 80–110°C) to facilitate cyclization and minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while ethanol or methanol aids in recrystallization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% compared to conventional methods .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .
Q. What advanced analytical techniques are recommended for characterizing structural integrity?
Methodological Answer: Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (COSY, HSQC) resolve stereochemistry and confirm Z-configuration of the exocyclic double bond .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₂₆FN₃O₂S₂) .
- X-ray crystallography : SHELX software refines crystal structures to confirm spatial arrangement and hydrogen-bonding networks .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) assess purity and detect enantiomeric impurities .
Q. How can researchers resolve contradictory biological activity data across studies?
Methodological Answer: Systematic approaches include:
- Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to establish reproducibility .
- Assay normalization : Compare results against positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Test derivatives with modified substituents (e.g., ethoxy vs. methoxy groups) to isolate activity drivers .
Advanced Research Questions
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2, EGFR) .
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100-ns trajectories .
- Electrostatic potential mapping : Multiwfn analyzes charge distribution to identify reactive sites for target engagement .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
Methodological Answer: SAR strategies include:
- Substituent variation : Synthesize analogs with modified groups (Table 1) .
- Biological profiling : Test analogs against kinase panels or antimicrobial assays to correlate structural changes with activity .
Table 1: Key Substituent Variations and Observed Activities
Substituent Position | Modification | Biological Impact |
---|---|---|
Pyrazole C-3 | Ethoxy → Chloro | Enhanced COX-2 inhibition |
Thiazolidinone N-3 | sec-Butyl → Allyl | Reduced cytotoxicity |
Phenyl C-4 | Propoxy → Nitro | Increased antimicrobial activity |
Q. What experimental approaches identify degradation products under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- LC-MS/MS : Identify degradation products using a Q-TOF mass spectrometer and fragment ion analysis .
- Metabolic stability assays : Incubate with liver microsomes to detect phase I/II metabolites .
Q. How can crystallographic data elucidate conformational stability?
Methodological Answer:
- SHELXL refinement : Resolve disorder in the sec-butyl chain or pyrazole ring .
- Torsion angle analysis : Compare Z-configuration stability with analogs (e.g., (5Z)-3-allyl derivatives) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π–π stacking) influencing crystal packing .
Q. What methodologies detect enantiomeric impurities in synthesized batches?
Methodological Answer:
- Chiral HPLC : Use Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers .
- Circular dichroism (CD) : Compare Cotton effects at 220–250 nm with enantiopure standards .
- VCD spectroscopy : Assign absolute configuration via vibrational modes .
Q. How can researchers validate the Z-configuration of the exocyclic double bond?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between the thiazolidinone C=O and pyrazole methylene protons .
- X-ray crystallography : Confirm planarity and dihedral angles (<10° deviation from ideal Z-geometry) .
Q. What strategies scale up synthesis without compromising stereochemical integrity?
Methodological Answer:
- Continuous flow reactors : Improve heat/mass transfer for multi-step syntheses (e.g., 10 g/batch with >90% yield) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression and intermediate stability .
- Design of experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) via response surface methodology .
Properties
CAS No. |
623935-32-0 |
---|---|
Molecular Formula |
C26H27N3O2S2 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-4-15-31-22-13-11-19(12-14-22)24-20(17-28(27-24)21-9-7-6-8-10-21)16-23-25(30)29(18(3)5-2)26(32)33-23/h6-14,16-18H,4-5,15H2,1-3H3/b23-16- |
InChI Key |
YWINDTSINQDVBZ-KQWNVCNZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)CC)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)CC)C4=CC=CC=C4 |
Origin of Product |
United States |
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